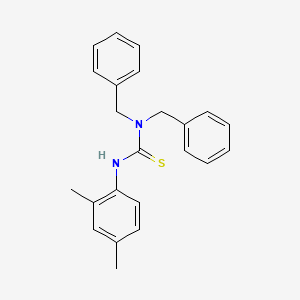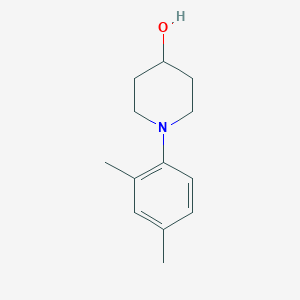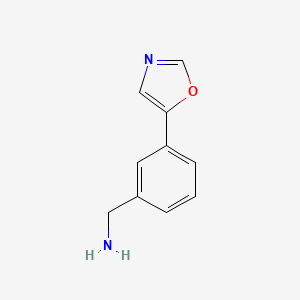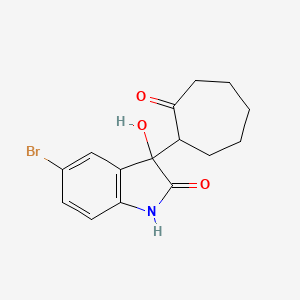
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is a chemical compound with the molecular formula C23H24N2S It is a derivative of thiourea, where the hydrogen atoms are substituted with 2,4-dimethylphenyl and phenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
科学研究应用
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, with simpler structure and different reactivity.
N-Phenylthiourea: A derivative with a phenyl group, showing different chemical and biological properties.
N,N’-Diphenylthiourea: Another derivative with two phenyl groups, used in different applications.
Uniqueness
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is unique due to the presence of both 2,4-dimethylphenyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other thiourea derivatives may not be suitable.
属性
CAS 编号 |
86764-77-4 |
|---|---|
分子式 |
C23H24N2S |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C23H24N2S/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI 键 |
ZEVXVFBUCGMFKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)









